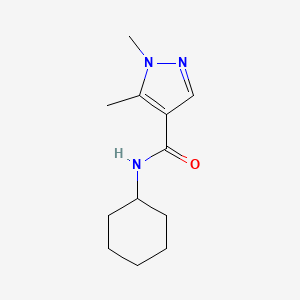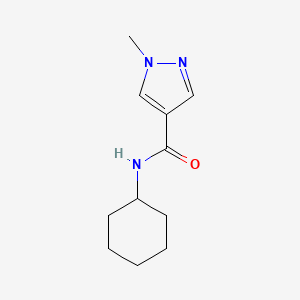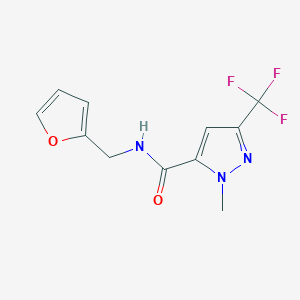amine](/img/structure/B7459448.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine, also known as MPPE, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPPE is a derivative of pyrazole and has been studied for its ability to modulate certain biological pathways. In
作用機序
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is not fully understood. However, it is believed to modulate the activity of certain receptors, such as adrenergic and dopaminergic receptors. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to have various biochemical and physiological effects. In animal studies, [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
実験室実験の利点と制限
One advantage of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine in lab experiments is its ability to modulate certain biological pathways, such as neurotransmitter activity and cancer cell growth. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is its limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for research on [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in the treatment of certain cancers, such as breast and lung cancer. Future research may also focus on the development of new derivatives of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine with improved efficacy and selectivity.
合成法
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and can be carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine.
科学的研究の応用
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of neuroscience. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
特性
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-11-13(10-15-16)9-14-8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJOJZFKNYMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)






![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)




![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)